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Cat. No.: B7796626 Get Quote

Introduction

Bisphenol A diglycidyl ether (BADGE) is a key component in the epoxy resins used as

internal coatings for food and beverage cans. These coatings are vital for preventing direct

contact between the food and the metal, thereby avoiding corrosion and potential food

contamination. However, residual BADGE and its derivatives can migrate from the can lining

into the food product. Due to potential health concerns associated with these compounds,

regulatory bodies have established specific migration limits (SMLs). For instance, the European

Union has set an SML of 9 mg/kg for the sum of BADGE and its hydrolyzed derivatives and 1

mg/kg for the sum of its chlorinated derivatives.[1] This necessitates robust and reliable

analytical methods for the determination of BADGE and its related compounds in various

canned food matrices.

This document provides detailed application notes and protocols for the sample preparation

and analysis of BADGE and its derivatives in canned food, intended for researchers, scientists,

and professionals in food safety and analysis.

Analytical Techniques
The most common analytical techniques for the determination of BADGE and its derivatives in

canned foods are high-performance liquid chromatography (HPLC) with fluorescence detection

(FLD) and liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[2][3]

Gas chromatography-mass spectrometry (GC-MS) is also utilized, often for confirmation
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purposes.[4] The choice of technique depends on the required sensitivity, selectivity, and the

specific analytes of interest.

Sample Preparation Methodologies
Effective sample preparation is crucial for accurate and reproducible analysis of BADGE in

complex food matrices. The primary goals of sample preparation are to extract the target

analytes from the food, remove interfering substances, and concentrate the analytes to a level

suitable for instrumental analysis. The main techniques employed are Liquid-Liquid Extraction

(LLE) and Solid-Phase Extraction (SPE).

Experimental Workflow for BADGE Analysis
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Figure 1: General experimental workflow for the analysis of BADGE in canned food.

Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Solid and
Semi-Solid Canned Foods (e.g., Fish, Vegetables)
This protocol is adapted from methodologies used for the analysis of BADGE in various food

matrices.[1]

1. Sample Homogenization:
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Open the canned food product and transfer the entire contents into a blender.

Homogenize the sample until a uniform consistency is achieved.

2. Extraction:

Weigh approximately 3 g of the homogenized sample into a 50 mL polypropylene centrifuge

tube.[1]

Add 6 mL of ethyl acetate to the tube.[1]

Shake the mixture vigorously for 20 minutes using a mechanical shaker.[1]

Place the tube in an ultrasonic bath for 30 minutes.[1]

Centrifuge the mixture at 4000 rpm for 15 minutes.[1]

3. Evaporation and Reconstitution:

Carefully transfer 5 mL of the supernatant (the ethyl acetate layer) to a clean vial.[1]

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 35-

40°C.

Reconstitute the dried extract in 1 mL of a methanol:water (1:1, v/v) solution.[1]

Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for

analysis.[1]

Protocol 2: Solid-Phase Extraction (SPE) for Liquid
Canned Foods (e.g., Beverages)
This protocol is suitable for clearing and concentrating analytes from liquid samples.[1]

1. Sample Preparation:

Degas carbonated beverages by sonication for approximately 20 minutes.[1]
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2. SPE Cartridge Conditioning:

Condition a polymeric SPE cartridge (e.g., Oasis HLB or equivalent) by passing 3 mL of

methanol followed by 3 mL of deionized water.[1]

3. Sample Loading:

Load 3 mL of the degassed beverage sample onto the conditioned SPE cartridge.[1]

4. Elution:

Elute the analytes from the cartridge with 4 mL of methanol.[1]

5. Evaporation and Reconstitution:

Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

Reconstitute the residue in 1 mL of a methanol:water (1:1, v/v) solution.[1]

Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.[1]

Data Presentation: Quantitative Summary
The following tables summarize quantitative data from various studies on BADGE analysis in

canned foods, providing an overview of method performance and observed concentration

levels.

Table 1: Method Performance for BADGE and its Derivatives
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Compoun
d

Matrix
Analytical
Method

LOQ
(µg/kg or
µg/L)

Recovery
(%)

RSD (%)
Referenc
e

Cyclo-di-

BADGE

(CdB)

Bonito in

oil
HPLC-FLD 10 (food) 87 - 107 < 6 [5]

BADGE &

Derivatives
Beverages LC-MS/MS 0.13 - 1.6 - -

BADGE &

Derivatives
Foodstuff LC-MS/MS 1.0 - 4.0 - - [1]

BADGE &

NOGEs

Food

Simulants
LC-MS/MS

0.94 - 49.3

(µg/L)
- -

BADGE &

Derivatives

Canned

Animal

Food

HPLC-FLD - 62 - 97 - [2]

BADGE &

Derivatives

Canned

Fish
LC-MS/MS 2 - 10 89 - 109 6 - 12 [6]

Table 2: Concentration of BADGE and its Derivatives in Canned Food Samples

Food Product Compound
Concentration
Range (µg/kg)

Reference

Sardines in olive oil
Cyclo-di-BADGE

(CdB)
up to 2623 [5]

Various Canned

Foods
BADGE·2H₂O 2.1 - 675 [1]

Asparagus BADGE·H₂O 35 - 53 [1]

Asparagus BADGE·HCl·H₂O 3.4 - 274 [1]

Asparagus BADGE·2HCl 0.9 - 2.8 [1]
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Disclaimer: The limits of quantification (LOQ), recovery, and relative standard deviation (RSD)

values are dependent on the specific matrix, instrumentation, and experimental conditions. The

reported concentrations are examples and can vary significantly between products and

batches.

Signaling Pathways and Logical Relationships
The primary concern with BADGE is its potential for migration and subsequent reaction with

food components. The following diagram illustrates the relationship between BADGE in can

coatings and its potential presence in the food product.

BADGE Derivatives in Food

Epoxy Resin Can Coating
(contains BADGE) Migration Canned Food Matrix

(Aqueous, Acidic, Fatty) BADGE
Hydrolyzed Products

(e.g., BADGE·H₂O, BADGE·2H₂O)
 + H₂O

Chlorinated Products
(e.g., BADGE·HCl, BADGE·2HCl)

 + HCl

Click to download full resolution via product page

Figure 2: Migration and transformation of BADGE from can coatings into food.

This diagram illustrates that BADGE can migrate from the epoxy resin coating into the food

matrix. Once in the food, especially in aqueous and acidic environments, it can react to form

various hydrolyzed and chlorinated derivatives. These are the compounds that are typically

targeted for analysis alongside the parent BADGE molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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